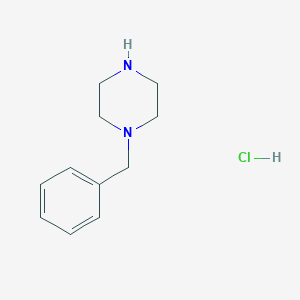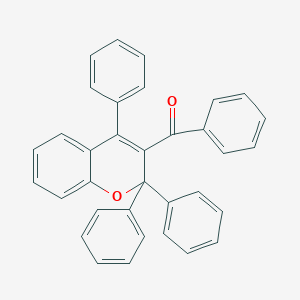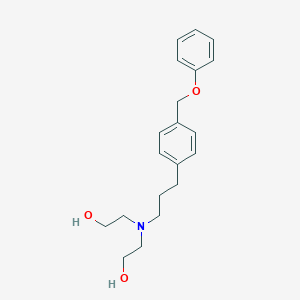
ETHANOL, 2,2'-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)IMINO)DI-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2,2'-((3-(p-(phenoxyMethyl)phenyl)propyl)imino)di- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EPPI or Ethanolamine EPP. EPPI is a versatile compound that can be used in the synthesis of various materials, such as polymers, surfactants, and pharmaceuticals.
作用機序
The mechanism of action of EPPI is not fully understood. However, it is believed that EPPI exerts its effects by binding to specific receptors or enzymes in the body. EPPI has been found to bind to the nicotinic acetylcholine receptor, which is involved in various physiological processes, such as muscle contraction and neurotransmission. EPPI has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, which is involved in cognitive processes.
生化学的および生理学的効果
EPPI has been found to have various biochemical and physiological effects. EPPI has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. EPPI has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a role in the pathogenesis of various inflammatory diseases. Moreover, EPPI has been found to induce apoptosis in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
EPPI has several advantages as a chemical compound for lab experiments. EPPI is readily available and can be synthesized using simple methods. EPPI is also stable under various conditions and can be stored for long periods without degradation. However, EPPI has some limitations in lab experiments. EPPI is toxic and should be handled with care. Moreover, EPPI is not water-soluble, which limits its use in aqueous solutions.
将来の方向性
EPPI has several potential future directions for scientific research. EPPI can be used in the synthesis of novel materials, such as polymers and surfactants, with unique properties. EPPI can also be used as a starting material for the synthesis of novel pharmaceuticals with improved efficacy and safety profiles. Moreover, EPPI can be further studied for its potential applications in various fields, such as agriculture, food science, and environmental science.
Conclusion
EPPI is a versatile chemical compound that has gained attention in scientific research due to its potential applications in various fields. EPPI can be synthesized using simple methods and has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. EPPI has several advantages as a chemical compound for lab experiments, but also has some limitations. EPPI has several potential future directions for scientific research, which can lead to the development of novel materials and pharmaceuticals with improved properties.
合成法
The synthesis of EPPI involves the reaction of ethanolamine with 3-(p-(phenoxyMethyl)phenyl)propylamine. The reaction takes place in the presence of a catalyst, such as triethylamine, at room temperature. The yield of EPPI can be improved by using a solvent, such as acetonitrile. The reaction mechanism involves the formation of an imine bond between the two amines.
科学的研究の応用
EPPI has been extensively studied for its potential applications in various fields. EPPI has been used in the synthesis of polyurethane foams, surfactants, and pharmaceuticals. EPPI has also been studied for its antimicrobial, anti-inflammatory, and anticancer properties. EPPI has been found to exhibit potent antimicrobial activity against various bacteria and fungi. EPPI has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, EPPI has shown promising anticancer activity by inducing apoptosis in cancer cells.
特性
CAS番号 |
19733-84-7 |
|---|---|
製品名 |
ETHANOL, 2,2'-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)IMINO)DI- |
分子式 |
C20H27NO3 |
分子量 |
329.4 g/mol |
IUPAC名 |
2-[2-hydroxyethyl-[3-[4-(phenoxymethyl)phenyl]propyl]amino]ethanol |
InChI |
InChI=1S/C20H27NO3/c22-15-13-21(14-16-23)12-4-5-18-8-10-19(11-9-18)17-24-20-6-2-1-3-7-20/h1-3,6-11,22-23H,4-5,12-17H2 |
InChIキー |
JCTQHLAPAKSNOD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCN(CCO)CCO |
正規SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCN(CCO)CCO |
その他のCAS番号 |
19733-84-7 |
同義語 |
2,2'-[[3-(4-Phenoxymethylphenyl)propyl]imino]diethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



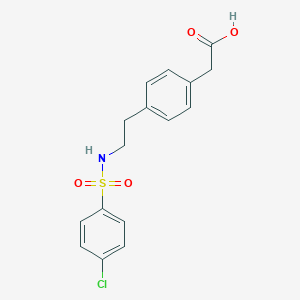
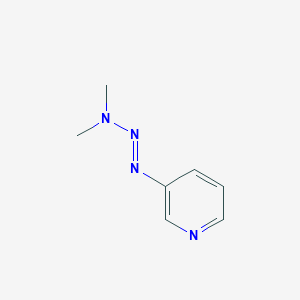
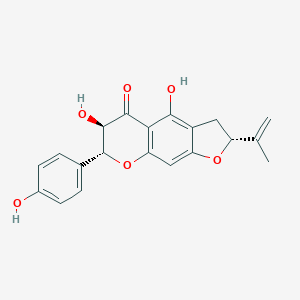
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)
![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
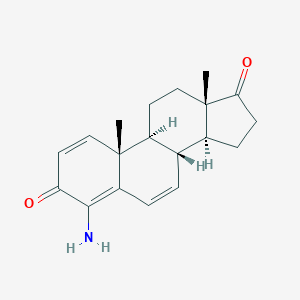
![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
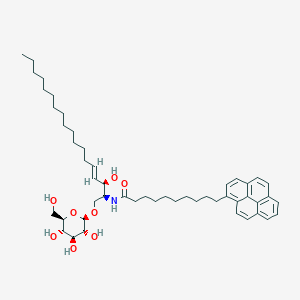
![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)

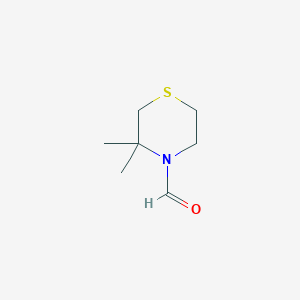
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)
